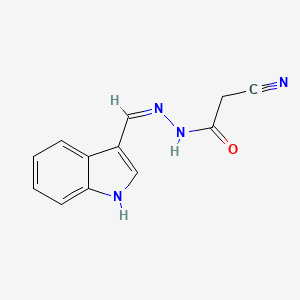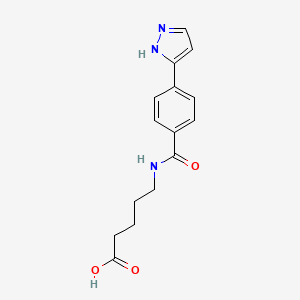
4-Nitrophenyl 4-butoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 4-butoxybenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-butoxybenzoate typically involves the esterification reaction between 4-nitrophenol and 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions: 4-Nitrophenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-butoxybenzoic acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 4-Aminophenyl 4-butoxybenzoate.
Substitution: Various substituted phenyl butoxybenzoates depending on the nucleophile used.
Hydrolysis: 4-Nitrophenol and 4-butoxybenzoic acid.
科学的研究の応用
Chemistry: 4-Nitrophenyl 4-butoxybenzoate is used as a model compound in studies involving esterification and hydrolysis reactions. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Biology: In biological research, this compound is utilized to study the interactions between esters and biological molecules. It is also employed in the development of biosensors for detecting esterases.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and antioxidant properties. It is also used in drug delivery systems to study the release kinetics of ester-linked prodrugs.
Industry: this compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules. It is also used in the formulation of coatings and adhesives.
作用機序
The mechanism of action of 4-Nitrophenyl 4-butoxybenzoate primarily involves its interaction with enzymes and other biological molecules. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of 4-nitrophenol and 4-butoxybenzoic acid. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.
類似化合物との比較
4-Nitrophenyl acetate: Similar ester compound with an acetate group instead of a butoxybenzoate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a butoxybenzoate group.
4-Nitrophenyl phosphate: Contains a phosphate group instead of a butoxybenzoate group.
Uniqueness: 4-Nitrophenyl 4-butoxybenzoate is unique due to the presence of both a nitro group and a butoxybenzoate moiety. This combination imparts distinct chemical properties, such as its reactivity towards nucleophiles and its potential for reduction. The compound’s structure also allows for specific interactions with biological molecules, making it valuable in various research applications.
特性
CAS番号 |
56240-75-6 |
|---|---|
分子式 |
C17H17NO5 |
分子量 |
315.32 g/mol |
IUPAC名 |
(4-nitrophenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C17H17NO5/c1-2-3-12-22-15-8-4-13(5-9-15)17(19)23-16-10-6-14(7-11-16)18(20)21/h4-11H,2-3,12H2,1H3 |
InChIキー |
UYQYNEQXRXDXCC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)


![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)


![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11712525.png)

